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Introduction: The Significance of Chiral Octopamine

Octopamine (OA) is a critical biogenic amine that functions as a neurotransmitter,
neuromodulator, and neurohormone in most invertebrate species, playing a role analogous to
norepinephrine in vertebrates.[1][2] It is integral to various physiological processes, including
learning, memory, and the "fight-or-flight" response.[1][3] The octopamine molecule possesses
a single chiral center at the [3-carbon of its ethanolamine side chain, and therefore exists as two
distinct enantiomers: R-(-)-octopamine and S-(+)-octopamine.

While often studied as a racemate (an equimolar mixture of both enantiomers), the biological
activity of octopamine is stereospecific. The different spatial arrangements of the enantiomers
lead to distinct interactions with chiral biological targets like G-protein coupled receptors.[4] For
instance, research in insect models often requires the enantiomerically pure forms to elucidate
specific receptor interactions and downstream signaling pathways.[5] Consequently, the ability
to resolve the racemic mixture and isolate the desired R-(-)-enantiomer is a fundamental
prerequisite for advanced pharmacological, physiological, and drug development studies.

This application note provides a detailed guide for researchers, scientists, and drug
development professionals on two robust and widely adopted methods for the chiral resolution
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of octopamine: Diastereomeric Salt Crystallization and Preparative Chiral High-Performance
Liquid Chromatography (HPLC). The guide explains the underlying principles of each
technique, offers field-proven insights into experimental design, and presents detailed, step-by-
step protocols for practical implementation.

Foundational Principle: The Challenge of Separating
Enantiomers

Enantiomers are mirror-image isomers that share identical physical properties such as boiling
point, melting point, and solubility in achiral solvents. This identity makes their direct separation
by standard laboratory techniques like distillation or conventional chromatography impossible.
The core principle of chiral resolution is to introduce another chiral entity into the system to
create a diastereomeric relationship.[6] Diastereomers, unlike enantiomers, are not mirror
images and possess different physical properties, which allows for their separation.[7]

This guide will explore two distinct applications of this principle:

+ Chemical Conversion: Reacting the racemic amine with a chiral acid to form separable
diastereomeric salts.[8]

o Transient Interaction: Passing the racemic mixture through a chromatography column
containing a chiral stationary phase (CSP) that interacts differently with each enantiomer.
[9][10]

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most cost-effective and scalable
methods for separating enantiomers.[11] The strategy involves reacting the racemic base,
(R,S)-octopamine, with an enantiomerically pure chiral acid, known as a resolving agent. This
acid-base reaction forms a pair of diastereomeric salts with different solubilities, enabling the
separation of one salt by fractional crystallization.[12][13]

Causality of the Method

The reaction between racemic octopamine ((R)-OA and (S)-OA) and a single enantiomer of a
chiral acid, for example, L-(+)-tartaric acid (L-TA), yields two diastereomeric salts: [(R)-OA/ (L)-
TA] and [(S)-OA/ (L)-TA]. These salts have distinct three-dimensional structures and crystal
lattice energies, resulting in different solubilities in a given solvent system.[7] By carefully
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selecting the solvent and optimizing temperature, one diastereomer can be selectively
crystallized from the solution while the other remains dissolved.

Click to download full resolution via product page

Protocol 1: Resolution of (R,S)-Octopamine using L-(+)-
Tartaric Acid

This protocol is a robust starting point. Optimization of solvent ratios, temperature, and
crystallization time may be required to maximize yield and purity.

Materials:
e Racemic (R,S)-Octopamine
¢ L-(+)-Tartaric Acid (enantiomerically pure)
+ Methanol (ACS Grade)
e Deionized Water
¢ Sodium Hydroxide (NaOH) solution (e.g., 2 M)
o Ethyl Acetate
¢ Anhydrous Sodium Sulfate (Na2S0Oa4)

o Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus
(Buchner funnel), and rotary evaporator.

Step-by-Step Methodology:
¢ Dissolution of Racemate:

o In a round-bottom flask, dissolve 10.0 g of racemic (R,S)-octopamine in 150 mL of
methanol.

o Gently heat the mixture to approximately 50-60 °C with stirring to ensure complete
dissolution.
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+ Preparation and Addition of Resolving Agent:

o In a separate beaker, dissolve a stoichiometric equivalent of L-(+)-tartaric acid (9.74
g) in 50 mL of warm methanol. Tartaric acid is a popular choice for resolving chiral
bases due to its availability and cost-effectiveness.[12]

o Slowly add the tartaric acid solution to the octopamine solution with continuous
stirring. A precipitate may begin to form immediately.

e Fractional Crystallization:

o Heat the combined mixture until a clear solution is obtained. If necessary, add a
minimal amount of deionized water dropwise to aid dissolution. The goal is to create

a supersaturated solution upon cooling.

o Remove the flask from heat and allow it to cool slowly to room temperature,
undisturbed. Slow cooling is crucial for the formation of well-defined crystals and

high diastereomeric purity.

o Further cool the flask in an ice bath for 1-2 hours to maximize the precipitation of
the less soluble diastereomeric salt.

 Isolation of the Diastereomeric Salt:
o Collect the crystallized solid by vacuum filtration using a Buchner funnel.

o Wash the crystals sparingly with a small volume of cold methanol to remove any
adhering mother liquor containing the more soluble diastereomer.

o Dry the crystals under vacuum. This solid is the enriched (R)-octopamine / L-tartrate
salt.

¢ Liberation of the Free Amine (R-Octopamine):
o Dissolve the dried crystals in a minimal amount of deionized water.

o Cool the solution in an ice bath and slowly add 2 M NaOH solution with stirring until
the pH is strongly basic (pH > 11). This deprotonates the amine and breaks the salt.
[14]
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o The free R-(-)-octopamine will precipitate or can be extracted.
o Extraction and Purification:
o Transfer the basic aqueous solution to a separatory funnel.
o Extract the R-(-)-octopamine into an organic solvent like ethyl acetate (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate (Na2SOa), filter, and
remove the solvent under reduced pressure using a rotary evaporator.

o The resulting solid is the enantiomerically enriched R-(-)-octopamine.

+ Self-Validation: Determination of Enantiomeric Excess (% e.e.):

o The success of the resolution must be validated. Dissolve a small sample of the
final product and analyze it using an analytical chiral HPLC method (see Protocol 2,
analytical scale) to determine the ratio of R and S enantiomers and calculate the

enantiomeric excess (% e.e.).

o Note: Multiple recrystallizations of the diastereomeric salt (Step 4) may be

necessary to achieve high enantiomeric purity (>99% e.e.).

Method 2: Preparative Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a
powerful and direct method for separating enantiomers.[9][15] While analytical chiral HPLC is
used for determining enantiomeric purity, preparative-scale HPLC can be used to isolate gram

quantities of pure enantiomers.[10]

Causality of the Method

The core of this technique is the CSP, which is a solid support (typically silica) coated or
bonded with a chiral molecule.[16] When the racemic mixture passes through the column, the
two enantiomers form transient, non-covalent diastereomeric complexes with the CSP.[17] Due
to stereochemical differences, one enantiomer will have a stronger (or more frequent)
interaction with the CSP and will therefore be retained longer on the column, while the other
enantiomer will elute faster. This difference in retention time allows for their separation and
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collection as distinct fractions. Polysaccharide-based CSPs are particularly versatile for
separating a wide range of chiral molecules, including amines.[16]

Click to download full resolution via product page

Protocol 2: Preparative HPLC Resolution

This protocol requires access to a preparative HPLC system. The analytical conditions
provided below serve as a starting point for method development before scaling up.

Materials & Equipment:

Preparative HPLC system with a UV detector.

Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK®
AD-H or similar).

HPLC-grade solvents (e.g., h-Hexane, Isopropanol).

Basic additive (e.g., Diethylamine, DEA).

Racemic (R,S)-Octopamine.

Rotary evaporator.

Step-by-Step Methodology:
* Analytical Method Development (Self-Validation Foundation):

o First, develop a robust analytical method on a smaller column (e.g., 4.6 x 250 mm)
to find the optimal mobile phase for separation. The goal is to achieve baseline
resolution (Rs > 1.5).

o Atypical starting point for a polysaccharide CSP is a normal-phase mobile phase.

o Analyze the final product from Protocol 1 using this method to confirm its
enantiomeric excess.
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Parameter Typical Analytical Condition Rationale
CHIRALPAK® AD-H (250 x 4.6 Polysaccharlde-pase_c! CSPs
Column show broad applicability for
mm, 5 pm) .
amines.[16]
Hexane is the weak solvent,
IPA is the strong polar modifier.
Mobile Phase n-Hexane / Isopropanol / DEA DEA is a basic additive used to
(80:20:0.1, viviv) improve peak shape and
reduce tailing for basic
analytes like octopamine.[18]
Flow Rate 1.0 mL/min Standard analytical flow rate
for a 4.6 mm ID column.
Octopamine has a UV
Detection UV at 275 nm absorbance maximum near
this wavelength.[19]
Temperature 25 °C (Ambient) Temperature can affect

resolution; consistency is key.

e Scale-Up to Preparative Chromatography:

o Once the analytical method is optimized, scale it up for a larger preparative column

(e.g., 20 x 250 mm).

o The mobile phase composition remains the same. The flow rate must be adjusted

based on the column diameter. For a 20 mm ID column, the flow rate would be

approximately 18-20 mL/min.

o Prepare a concentrated solution of racemic octopamine in the mobile phase.

* Preparative Run and Fraction Collection:

o Inject the concentrated sample onto the preparative column. The maximum sample

load will depend on the column size and the resolution of the enantiomers.

o Monitor the elution profile using the UV detector.

o Collect the eluent in separate fractions as each peak elutes. The peak

corresponding to the R-(-)-enantiomer should be collected cleanly, avoiding any

overlap with the S-(+)-enantiomer peak.

e Product Recovery and Validation:
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o Combine the fractions containing the pure R-(-)-octopamine.

o Remove the mobile phase solvents using a rotary evaporator to yield the purified

solid product.

o Confirm the enantiomeric purity (>99% e.e.) of the isolated product by re-injecting a

small, diluted sample onto the analytical chiral HPLC system.

Comparison of Resolution Strategies

The choice between diastereomeric salt crystallization and preparative HPLC depends on the

scale of the separation, available equipment, and desired throughput.

Diastereomeric Salt

Factor Crystallization Preparative Chiral HPLC
- Excellent; easily scaled to Good; typically used for
Scalability . 2. -
kilogram quantities. milligram to gram scale.
Lower operational cost; Higher initial (column) and
Cost solvents and resolving agents operational (solvent

are relatively inexpensive.[11]

consumption) cost.

Development Time

Potentially longer; requires
screening of resolving agents,
solvents, and crystallization
conditions.[8]

Faster development; screening
columns and mobile phases is
systematic.[9]

Throughput

Lower; can be labor-intensive
and time-consuming.

Higher; amenable to
automation for repeated runs.

Purity

High purity is achievable but
may require multiple
recrystallizations.

Very high enantiomeric purity
(>99.5%) is often achieved in a
single run.

Waste Stream

Generates aqueous waste
from salt liberation and organic
solvent waste.

Generates significant organic
solvent waste.

Conclusion

The successful isolation of R-(-)-octopamine is a critical enabling step for research into its

specific biological functions. Both diastereomeric salt crystallization and preparative chiral

HPLC are powerful and reliable methods to achieve this goal. Diastereomeric salt

crystallization offers a cost-effective and highly scalable route, making it ideal for large-quantity
production, though it may require more extensive empirical optimization. Preparative chiral
HPLC provides a more rapid and often more direct route to obtaining material of very high
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enantiomeric purity, making it exceptionally well-suited for research and discovery-scale

applications where speed and purity are paramount. The selection of the optimal protocol

should be guided by the specific project requirements, including the quantity of material

needed, available resources, and development timelines. In all cases, a robust analytical

method, such as chiral HPLC, is indispensable for validating the outcome of the resolution

process.

References

Phenomenex Inc. (n.d.). A Technical Guide to Chiral HPLC Separations.
Bodnar, Z. et al. (2006). Rational approach to the selection of conditions for
diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.

Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available
from: [Link]

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on
Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
Available from: [Link]

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Octopamine. Retrieved
from [Link]

Oxford Academic. (2023). Structural insights into endogenous agonist selectivity of
aminergic receptors from the octopamine (32 receptor. PNAS. Available from: [Link]

Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via
multicomponent system characterization: a case study with hydrate formation. RSC
Publishing. Available from: [Link]

Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Available from:
[Link]

S. Ahuja, W. Pirkle. (n.d.). Chiral Drug Separation. Available from: [Link]

LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(Vollhardt_and_Schore)/06%3A_Properties_and_Reactions_of_Haloalkanes/6.08%3A_Resolution_(Separation)_of_Enantiomers
https://www.koreascience.or.kr/article/JAKO202118164019349.page
https://en.wikipedia.org/wiki/Chiral_resolution
https://helixchrom.com/hplc-analysis-of-drugs-octopamine-and-synephrine-on-core-shell-mixed-mode-coresep-100/
https://academic.oup.com/pnasnexus/article/2/11/pgad362/7454804
https://pubs.rsc.org/en/content/articlelanding/2022/ce/d2ce00947a
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Stereoisomers/6.08%3A_Resolution_Separation_of_Enantiomers
https://www.sciencedirect.com/topics/chemistry/chiral-drug-separation
https://www.chromatographyonline.com/channel/chiral
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Oxford Academic. (2023). Octopamine enhances learning. National Science Review.
Available from: [Link]

* ResearchGate. (2004). Resolution of P-Heterocycles with Tartaric Acid Derivatives.
Available from: [Link]

e Khan Academy. (2013). Resolution of enantiomers. YouTube. Available from: [Link]

+ National Institutes of Health. (2017). HPLC Separation of Diastereomers: Chiral Molecular
Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous
Determination of Their Absolute Configurations. Available from: [Link]

¢ Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
¢ Wikipedia. (n.d.). Octopamine. Retrieved from [Link]

* ResearchGate. (2000). Chiral Separation Techniques: A Practical Approach. Available
from: [Link]

* ResearchGate. (2001). Enantiomeric separation of ketoprofen by HPLC using Chirobiotic
V CSP and vancomycin as chiral mobile phase additives. Available from: [Link]

¢ AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved
from [Link]

¢ PubMed. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the
alkaloid tacamonine and related compounds. Available from: [Link]

* ResearchGate. (2011). Chiral HPLC for efficient resolution of enantiomers. Available
from: [Link]

e The Journal of Neuroscience. (1998). A Novel Octopamine Receptor with Preferential
Expression in Drosophila Mushroom Bodies. Available from: [Link]

e Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

¢ Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities
including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based
Chiral Column in Reversed-Phase Mode. Available from: [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://academic.oup.com/nsr/article/10/7/nwad164/7220261
https://www.researchgate.net/publication/237559986_Resolution_of_P-Heterocycles_with_Tartaric_Acid_Derivatives
https://www.youtube.com/watch?v=ihZ21nJ6i5c
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152063/
https://www.chemistrysteps.com/resolution-separation-of-enantiomers/
https://en.wikipedia.org/wiki/Octopamine
https://www.researchgate.net/publication/282330181_Chiral_Separation_Techniques_A_Practical_Approach
https://www.researchgate.net/publication/11831825_Enantiomeric_separation_of_ketoprofen_by_HPLC_using_Chirobiotic_V_CSP_and_vancomycin_as_chiral_mobile_phase_additives
https://www.aiche.org/conferences/aiche-annual-meeting/2012/proceeding/paper/394e-chiral-resolution-diastereomeric-salt-crystallization
https://pubmed.ncbi.nlm.nih.gov/11284126/
https://www.researchgate.net/publication/262489838_Chiral_HPLC_for_efficient_resolution_of_enantiomers
https://www.jneurosci.org/content/18/23/9868
https://en.wikipedia.org/wiki/Diastereomeric_recrystallization
https://www.semanticscholar.org/paper/Simultaneous-Determination-of-Escitalopram-Impurity-T%C3%B3th-Gerg%C5%91/170b92d6e32d16418f4a3311915f212239d4e565
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

¢ PLOS One. (2024). Octopamine is required for successful reproduction in the classical
insect model, Rhodnius prolixus. Available from: [Link]

+ National Institutes of Health. (2022). Crystallization-Induced Diastereomer
Transformations of Brominated Arylacetic and Arylpyruvic Acids. Available from: [Link]

+ National Institutes of Health. (2007). Enantiomeric separation of alcohols and amines on
a proline chiral stationary phase by gas chromatography. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Octopamine - Wikipedia [en.wikipedia.org]

2. Octopamine is required for successful reproduction in the classical insect model,
Rhodnius prolixus | PLOS One [journals.plos.org]

e 3. academic.oup.com [academic.oup.com]

e 4. academic.oup.com [academic.oup.com]

¢ 5. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom
Bodies - PMC [pmc.ncbi.nim.nih.gov]

¢ 6. chem.libretexts.org_ [chem.libretexts.org]

o 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

¢ 8. Chiral resolution - Wikipedia [en.wikipedia.org]

¢ 9. phx.phenomenex.com [phx.phenomenex.com]

e 10. researchgate.net [researchgate.net]

e 11. pdf.benchchem.com [pdf.benchchem.com]

e 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

o 13. Design of diastereomeric salt resolution via multicomponent system characterization:

a case study with hydrate formation - CrystEngComm (RSC Publishing)_[pubs.rsc.org]

e 14. chem.libretexts.org_[chem.libretexts.org]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0306611
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9614486/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758151/
https://www.benchchem.com/product/b591918?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Octopamine
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0306611
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0306611
https://academic.oup.com/nsr/article/11/6/nwae185/7685541
https://academic.oup.com/pnasnexus/article/4/12/pgaf376/8355077
https://pmc.ncbi.nlm.nih.gov/articles/PMC6793132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6793132/
https://chem.libretexts.org/Courses/Kenyon_College/Chemistry_231_and_232_-_Kenyon_College_(Getzler_Hofferberth_and_Hunsen)/5%3A_Stereoisomers/5.8%3A_Resolution%3A_Separation_of_Enantiomers
https://en.wikipedia.org/wiki/Diastereomeric_recrystallization
https://en.wikipedia.org/wiki/Chiral_resolution
https://phx.phenomenex.com/lib/ChiralGuide.pdf
https://www.researchgate.net/publication/23484723_Chiral_HPLC_for_efficient_resolution_of_enantiomers
https://pdf.benchchem.com/7770/A_Technical_Guide_to_Chiral_Resolution_Using_Tartaric_Acid_Derivatives.pdf
https://fenix.tecnico.ulisboa.pt/downloadFile/1970943312274358/10-Ferreira%20et%20al.%20-%202006%20-%20Rational%20approach%20to%20the%20selection%20of%20conditions%20f.pdf
https://pubs.rsc.org/en/content/articlelanding/2023/ce/d2ce01490d
https://pubs.rsc.org/en/content/articlelanding/2023/ce/d2ce01490d
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/06%3A_Stereochemistry_at_Tetrahedral_Centers/6.08%3A_Resolution_(Separation)_of_Enantiomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

e 16. yakhak.org_ [yakhak.org]

e 17. youtube.com [youtube.com]

e 18. chromatographyonline.com [chromatographyonline.com]

e 19. helixchrom.com [helixchrom.com]

¢ To cite this document: BenchChem. [Application Note: A Practical Guide to the Resolution
of Racemic Octopamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591918/docs#application-note-a-practical-guide-
to-the-resolution-of-racemic-octopamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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